molecular formula C12H11NO3 B11892156 Methyl 6-methoxyisoquinoline-1-carboxylate

Methyl 6-methoxyisoquinoline-1-carboxylate

Cat. No.: B11892156
M. Wt: 217.22 g/mol
InChI Key: ISQRCNFIXHNOPI-UHFFFAOYSA-N
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Description

Methyl 6-methoxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with methyl 4,6-dichloro-2-iodobenzoate, leading to the formation of the desired isoquinoline derivative through a cyclization process . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and methylation steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-methoxyisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methoxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methoxyisoquinoline-3-carboxylate
  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
  • 1-Arylisoquinoline-3-carboxylic acid esters

Uniqueness

Methyl 6-methoxyisoquinoline-1-carboxylate is unique due to its specific substitution pattern on the isoquinoline ringCompared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and ease of synthesis .

Properties

IUPAC Name

methyl 6-methoxyisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-9-3-4-10-8(7-9)5-6-13-11(10)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRCNFIXHNOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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